molecular formula C14H25N B13247197 N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine

N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine

Cat. No.: B13247197
M. Wt: 207.35 g/mol
InChI Key: CSYCMVPWDUHRNC-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine is a compound with a complex structure that includes a cyclohexene ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine typically involves the reaction of cyclohex-3-en-1-ylmethylamine with 1-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of cyclohex-3-en-1-ylmethyl ketone.

    Reduction: Formation of cyclohex-3-en-1-ylmethyl alcohol.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohex-3-en-1-ylmethyl)hydroxylamine
  • N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline
  • N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine

Uniqueness

N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene and cyclohexane ring makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-1-methylcyclohexan-1-amine

InChI

InChI=1S/C14H25N/c1-14(10-6-3-7-11-14)15-12-13-8-4-2-5-9-13/h2,4,13,15H,3,5-12H2,1H3

InChI Key

CSYCMVPWDUHRNC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NCC2CCC=CC2

Origin of Product

United States

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